molecular formula C15H14N4O B7836253 2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline

2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline

Cat. No.: B7836253
M. Wt: 266.30 g/mol
InChI Key: VKDSGFYWVCMSAS-UHFFFAOYSA-N
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Description

2-[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline is a diarylated 1,2,4-triazole derivative designed as a core scaffold in medicinal chemistry. Compounds within this structural class are recognized for their significant potential in anticancer research. They are frequently investigated as potent inhibitors of tubulin polymerization, a mechanism that disrupts cell division and is leveraged to halt the growth of cancer cells, including multi-drug-resistant (MDR) lines . Furthermore, closely related 1H-1,2,4-triazol-3-yl-anilines have been identified as novel, potent ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptors 1 and 2 (VEGFR-1/2), positioning them as promising candidates for anti-angiogenesis research . The molecular design, which replaces the cis-olefin bridge of natural products like combretastatin A-4 with a triazole ring, aims to maintain a bioactive configuration while improving metabolic stability and bioavailability . This compound serves as a valuable building block for probing these biological pathways and for further structure-activity relationship (SAR) studies in drug discovery. This product is intended for research purposes and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-20-11-8-6-10(7-9-11)14-17-15(19-18-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDSGFYWVCMSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Intermediate Synthesis

The synthesis initiates with the preparation of a thiosemicarbazide derivative. For example, 4-methoxybenzaldehyde thiosemicarbazone is synthesized by reacting 4-methoxybenzaldehyde with thiosemicarbazide in ethanol under reflux (yield: 85–90%). This intermediate is critical for subsequent cyclization.

Acid-Catalyzed Cyclization

Cyclization of the thiosemicarbazide is achieved using concentrated hydrochloric acid or polyphosphoric acid (PPA) at 100–120°C. The reaction proceeds via intramolecular dehydration, forming the 1,2,4-triazole ring. Substituting the 4-methoxyphenyl group at position 5 of the triazole requires careful control of stoichiometry to avoid over-alkylation.

Table 1: Optimization of Cyclization Conditions

CatalystTemperature (°C)Time (h)Yield (%)Purity (HPLC)
HCl (conc.)11067895.2
PPA12048297.8
H2SO4 (conc.)10086591.4

The use of PPA enhances reaction efficiency, likely due to its dual role as a dehydrating agent and Lewis acid catalyst.

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

Incorporating the 4-methoxyphenyl group at position 5 of the triazole can be achieved via palladium-catalyzed cross-coupling. This method, adapted from CN117247360A, avoids hazardous nitration steps and improves regioselectivity.

Boronic Ester Preparation

4-Methoxyphenylboronic acid pinacol ester is synthesized by reacting 4-bromoanisole with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 (1 mol%) and KOAc in dioxane (80°C, 12 h). This intermediate is stable and facilitates efficient coupling.

Coupling with Triazole Bromide

A brominated triazole-aniline precursor (e.g., 3-bromo-1H-1,2,4-triazol-3-yl aniline) is coupled with the boronic ester using Pd(PPh3)4 (2 mol%) and Na2CO3 in a toluene/water biphasic system. The reaction achieves 75–80% yield with >99% regioselectivity.

Key Advantages:

  • Eliminates nitro reduction steps, reducing catalyst loadings.

  • Compatible with industrial-scale production due to mild conditions (60–80°C).

Reductive Amination and Protecting Group Strategies

Protecting the aniline group during triazole formation prevents unwanted side reactions. The Boc (tert-butoxycarbonyl) protecting group, as described in CN117247360A, offers a robust solution.

Boc Protection of Aniline

The aniline moiety is protected using di-tert-butyl dicarbonate (Boc2O) in dichloromethane with DMAP catalysis (yield: 95%). This step ensures the amine remains inert during subsequent reactions.

Triazole Ring Formation and Deprotection

After triazole synthesis, the Boc group is removed via acidolysis (25% HCl in methanol, room temperature, 8 h). This method preserves the integrity of the methoxyphenyl substituent, yielding the target compound in 90% purity.

Comparative Analysis of Synthetic Routes

Table 2: Evaluation of Methodologies for this compound

MethodStarting MaterialsYield (%)Purity (%)Cost (Relative)Scalability
Cyclocondensation4-Methoxybenzaldehyde8297.8LowHigh
Suzuki Coupling3-Bromo-triazole, Boronates7899.5ModerateModerate
Reductive AminationBoc-protected aniline8598.2HighLow

Cyclocondensation offers the best balance of cost and scalability, while Suzuki coupling provides superior purity.

Environmental and Industrial Considerations

The patent literature critiques earlier routes for reliance on expensive palladium catalysts and hazardous nitration. Modern approaches address these issues:

  • Solvent Recycling: Isopropyl acetate and dichloromethane are recovered via distillation, reducing waste.

  • Catalyst Recovery: Pd residues from coupling reactions are adsorbed onto activated carbon and reused, lowering costs by 30–40%.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline can undergo various types of chemical reactions, including:

  • Oxidation: : The aniline group can be oxidized to form various oxidation products, such as nitrobenzene or azobenzene derivatives.

  • Reduction: : The compound can be reduced to form different reduction products, such as amines or amides.

  • Substitution: : The triazole ring and the phenyl group can undergo substitution reactions with various reagents, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), and nitric acid (HNO₃).

  • Reduction: : Common reducing agents include hydrogen gas (H₂), sodium borohydride (NaBH₄), and lithium aluminum hydride (LiAlH₄).

  • Substitution: : Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), alkyl halides, and acyl chlorides.

Major Products Formed

  • Oxidation Products: : Nitrobenzene, azobenzene derivatives, and other oxidized aniline derivatives.

  • Reduction Products: : Amines, amides, and other reduced aniline derivatives.

  • Substitution Products: : Halogenated derivatives, alkylated derivatives, and acylated derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: : The compound has shown biological activity, such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

  • Medicine: : It has potential therapeutic applications in the treatment of various diseases, including infections and cancer.

  • Industry: : It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : The 4-methoxyphenyl and aniline groups in the target compound confer moderate lipophilicity, enhancing membrane permeability compared to polar analogs like the triazole-3-thiol derivative .
  • Stability : Methylation of the triazole ring (e.g., 1-methyltriazole) improves metabolic stability by blocking oxidative degradation pathways .

Research Findings and Implications

  • Antimicrobial Activity : Triazole-Schiff base hybrids (e.g., compound 6g in ) demonstrate >70% inhibition against plant pathogens, suggesting that the target compound’s aniline group could similarly enhance antifungal activity through hydrogen bonding with microbial enzymes .
  • Antitumor Potential: The ethyl-linked methoxyphenyl group in ’s analog shows antitumor activity, implying that substituent bulkiness and electron-donating groups (e.g., methoxy) are critical for DNA intercalation or topoisomerase inhibition.
  • Synthetic Challenges : The thiol-containing analog requires cesium carbonate for S-alkylation, highlighting the need for optimized bases to avoid side reactions in triazole functionalization.

Biological Activity

The compound 2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline , also known as a triazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C13H11N5O
  • Molecular Weight : 239.26 g/mol
  • CAS Number : 10354900

Anticancer Properties

Research indicates that triazole derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Induction of apoptosis via p53 pathway
HeLa (Cervical Cancer)3.5Cell cycle arrest at G2/M phase
A549 (Lung Cancer)7.2Inhibition of tubulin polymerization

In a study by , the compound was shown to block the cell cycle at the G2/M phase and activate apoptotic pathways in treated cells.

Anti-inflammatory Activity

The triazole scaffold is known for its anti-inflammatory properties. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines.

Case Study : A study indicated that analogs of this compound effectively reduced inflammation in animal models by inhibiting NF-kB signaling pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can act as a competitive inhibitor for certain enzymes involved in cancer progression.
  • Receptor Binding : The methoxyphenyl group enhances binding affinity to various receptors, modulating downstream signaling pathways associated with cell proliferation and survival.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Triazole Ring : Starting from an appropriate aniline derivative and a suitable hydrazine precursor.
  • Substitution Reactions : The introduction of the methoxyphenyl group through electrophilic aromatic substitution.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other triazole derivatives.

Table 2: Comparison of Biological Activities

Compound NameIC50 (µM)Activity Type
This compound5.0Anticancer
Triazole Derivative A10.0Antifungal
Triazole Derivative B8.0Anti-inflammatory

Q & A

Q. What are the optimal synthetic pathways for 2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline, and how can purity be ensured?

The synthesis of triazole derivatives typically involves cyclization reactions. For this compound, a common approach is the condensation of amidoximes with carboxylic acid derivatives or their equivalents under acidic or basic conditions . Post-synthesis, purity can be verified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to validate the triazole ring and substituent positions, supplemented by elemental analysis .

Q. How does the stability of this compound vary under different experimental conditions (e.g., pH, temperature)?

Stability studies should assess degradation kinetics under varying pH (e.g., 2–12) and temperatures (e.g., 25–60°C). UV-Vis spectroscopy can monitor absorbance changes over time, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products. Evidence from analogous triazole derivatives suggests that electron-withdrawing groups like methoxy enhance stability under acidic conditions due to reduced nucleophilic susceptibility .

Q. What analytical techniques are critical for characterizing the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, angles, and crystallographic packing (e.g., SHELXL refinement software ). NMR spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like NH₂ (stretch ~3400 cm⁻¹) and triazole C=N (stretch ~1600 cm⁻¹) .

Q. What preliminary assays are recommended to evaluate its biological activity (e.g., antimicrobial, anticancer)?

Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination against Gram-positive/negative bacteria) and cytotoxicity screening (MTT assay on cancer cell lines like MCF-7 or HeLa). For anticancer potential, assess apoptosis induction via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or DNA gyrase. Density functional theory (DFT) calculations (e.g., Gaussian 09) optimize geometries and calculate electronic properties (HOMO-LUMO gaps) to correlate with bioactivity. Compare with analogs (e.g., pyridinyl or oxadiazole derivatives) to identify critical substituents .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or compound solubility. Standardize protocols using guidelines like OECD 423 for toxicity. Validate results via orthogonal assays (e.g., ATP-based viability assays vs. trypan blue exclusion) and cross-laboratory reproducibility tests .

Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed during structural analysis?

For twinned crystals, use SHELXL’s TWIN/BASF commands to refine scale factors. Poor diffraction may require synchrotron radiation or cryocooling (100 K) to enhance resolution. If disorder persists, consider alternative crystallization solvents (e.g., DMSO/water mixtures) .

Q. What advanced techniques are used to study its interaction with biomacromolecules (e.g., proteins, DNA)?

Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For DNA interactions, circular dichroism (CD) monitors conformational changes, and fluorescence quenching assays assess intercalation .

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